N4-Ethyl-2'-deoxycytidine
Overview
Description
N4-Ethyl-2’-deoxycytidine is a purine nucleoside analog with a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is used in various scientific research applications due to its ability to inhibit DNA synthesis and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with ethylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the N4-ethyl derivative .
Industrial Production Methods
Industrial production of N4-Ethyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-Ethyl-2’-deoxycytidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N4-ethyl-2’-deoxyuridine, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
N4-Ethyl-2’-deoxycytidine has a wide range of scientific research applications:
Mechanism of Action
N4-Ethyl-2’-deoxycytidine exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and the induction of apoptosis . The compound targets DNA polymerase and other enzymes involved in DNA replication . Additionally, it can interfere with the activity of cytidine deaminase, further enhancing its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The parent compound from which N4-Ethyl-2’-deoxycytidine is derived.
5-Aza-2’-deoxycytidine: Another nucleoside analog with antitumor activity.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
N4-Ethyl-2’-deoxycytidine is unique due to its specific ethyl substitution at the N4 position, which enhances its stability and antitumor activity compared to other nucleoside analogs . This modification also allows it to overcome some resistance mechanisms that affect other similar compounds .
Properties
IUPAC Name |
4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-2-12-9-3-4-14(11(17)13-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,2,5-6H2,1H3,(H,12,13,17)/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLZVUVMQXRIHF-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465505 | |
Record name | N4-ETHYL-2'-DEOXYCYTIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70465-61-1 | |
Record name | N4-ETHYL-2'-DEOXYCYTIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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